molecular formula C20H33N3O3S B3816488 (1S,4S)-2-[[2-cycloheptylsulfonyl-3-(2-methoxyethyl)imidazol-4-yl]methyl]-2-azabicyclo[2.2.1]heptane

(1S,4S)-2-[[2-cycloheptylsulfonyl-3-(2-methoxyethyl)imidazol-4-yl]methyl]-2-azabicyclo[2.2.1]heptane

Cat. No.: B3816488
M. Wt: 395.6 g/mol
InChI Key: ZBJMPCYFETXXIH-IRXDYDNUSA-N
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Description

(1S,4S)-2-[[2-cycloheptylsulfonyl-3-(2-methoxyethyl)imidazol-4-yl]methyl]-2-azabicyclo[2.2.1]heptane is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. The compound features a unique bicyclic structure combined with an imidazole ring, making it an interesting subject for chemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,4S)-2-[[2-cycloheptylsulfonyl-3-(2-methoxyethyl)imidazol-4-yl]methyl]-2-azabicyclo[2.2.1]heptane typically involves multiple steps, including the formation of the bicyclic core and the subsequent attachment of the imidazole ring. Common synthetic routes may include:

    Formation of the Bicyclic Core: This step may involve cyclization reactions using appropriate starting materials under controlled conditions.

    Attachment of the Imidazole Ring: The imidazole ring can be introduced through nucleophilic substitution or other suitable reactions.

    Functional Group Modifications:

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to achieve high yields and purity. This could include the use of advanced catalytic systems, continuous flow reactors, and other modern techniques to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

(1S,4S)-2-[[2-cycloheptylsulfonyl-3-(2-methoxyethyl)imidazol-4-yl]methyl]-2-azabicyclo[2.2.1]heptane can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed to modify specific functional groups, such as reducing the sulfonyl group to a thiol.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce or replace functional groups on the imidazole ring or the bicyclic core.

Common Reagents and Conditions

Common reagents used in these reactions may include:

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Alkyl halides, sulfonyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups.

Scientific Research Applications

Chemistry

In chemistry, (1S,4S)-2-[[2-cycloheptylsulfonyl-3-(2-methoxyethyl)imidazol-4-yl]methyl]-2-azabicyclo[2.2.1]heptane can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound may be studied for its potential biological activities, such as enzyme inhibition or receptor binding. Its structural features could make it a candidate for drug discovery and development.

Medicine

In medicine, the compound may be explored for its therapeutic potential. It could be investigated for its effects on specific biological targets, such as enzymes or receptors, and its potential as a lead compound for drug development.

Industry

In industrial applications, this compound may be used in the development of new materials or as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of (1S,4S)-2-[[2-cycloheptylsulfonyl-3-(2-methoxyethyl)imidazol-4-yl]methyl]-2-azabicyclo[2.2.1]heptane involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s effects may be mediated through binding to these targets, leading to changes in their activity or function.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (1S,4S)-2-[[2-cycloheptylsulfonyl-3-(2-methoxyethyl)imidazol-4-yl]methyl]-2-azabicyclo[2.2.1]heptane may include other bicyclic compounds with imidazole rings or sulfonyl groups. Examples could be:

  • (1S,4S)-2-[[2-cyclohexylsulfonyl-3-(2-methoxyethyl)imidazol-4-yl]methyl]-2-azabicyclo[2.2.1]heptane
  • (1S,4S)-2-[[2-cyclopentylsulfonyl-3-(2-methoxyethyl)imidazol-4-yl]methyl]-2-azabicyclo[2.2.1]heptane

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and its bicyclic structure. This unique arrangement may confer specific properties, such as enhanced binding affinity to certain targets or improved stability under various conditions.

Properties

IUPAC Name

(1S,4S)-2-[[2-cycloheptylsulfonyl-3-(2-methoxyethyl)imidazol-4-yl]methyl]-2-azabicyclo[2.2.1]heptane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H33N3O3S/c1-26-11-10-23-18(15-22-14-16-8-9-17(22)12-16)13-21-20(23)27(24,25)19-6-4-2-3-5-7-19/h13,16-17,19H,2-12,14-15H2,1H3/t16-,17-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBJMPCYFETXXIH-IRXDYDNUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C(=CN=C1S(=O)(=O)C2CCCCCC2)CN3CC4CCC3C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COCCN1C(=CN=C1S(=O)(=O)C2CCCCCC2)CN3C[C@H]4CC[C@H]3C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H33N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1S,4S)-2-[[2-cycloheptylsulfonyl-3-(2-methoxyethyl)imidazol-4-yl]methyl]-2-azabicyclo[2.2.1]heptane
Reactant of Route 2
(1S,4S)-2-[[2-cycloheptylsulfonyl-3-(2-methoxyethyl)imidazol-4-yl]methyl]-2-azabicyclo[2.2.1]heptane
Reactant of Route 3
(1S,4S)-2-[[2-cycloheptylsulfonyl-3-(2-methoxyethyl)imidazol-4-yl]methyl]-2-azabicyclo[2.2.1]heptane
Reactant of Route 4
(1S,4S)-2-[[2-cycloheptylsulfonyl-3-(2-methoxyethyl)imidazol-4-yl]methyl]-2-azabicyclo[2.2.1]heptane
Reactant of Route 5
(1S,4S)-2-[[2-cycloheptylsulfonyl-3-(2-methoxyethyl)imidazol-4-yl]methyl]-2-azabicyclo[2.2.1]heptane
Reactant of Route 6
Reactant of Route 6
(1S,4S)-2-[[2-cycloheptylsulfonyl-3-(2-methoxyethyl)imidazol-4-yl]methyl]-2-azabicyclo[2.2.1]heptane

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